N-(3-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropyl)pyrazine-2-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 5 and a pyrazine-2-carboxamide moiety linked via a propanamide spacer.
Properties
Molecular Formula |
C12H14N6O3S |
|---|---|
Molecular Weight |
322.35 g/mol |
IUPAC Name |
N-[3-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H14N6O3S/c1-21-7-10-17-18-12(22-10)16-9(19)2-3-15-11(20)8-6-13-4-5-14-8/h4-6H,2-3,7H2,1H3,(H,15,20)(H,16,18,19) |
InChI Key |
ZTPWWPWZHAAXQC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration with Thiosemicarbazide
-
Reactants :
-
Methoxyacetyl hydrazide (C₃H₇NO₃)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) in methanol
-
-
Procedure :
-
Dissolve methoxyacetyl hydrazide (4.9 g, 0.017 mol) in methanol (30 mL).
-
Add KOH (4.9 g, 0.087 mol) under ice cooling.
-
Stir for 30 minutes, then add CS₂ (5.3 mL, 0.087 mol).
-
Continue stirring at room temperature for 30 minutes.
-
Evaporate methanol under reduced pressure, then recrystallize the residue from ethanol.
-
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Cyclodehydration | KOH/MeOH, CS₂, 25°C, 60 min | 81% | >95% |
| Recrystallization | Ethanol | – | >98% |
Alternative Oxidation Pathway
For thiadiazole derivatives with amino groups, oxidative cyclization is used (e.g.,):
-
Reactants :
-
Aromatic carboxylic acid (e.g., 5-(methoxymethyl)benzoic acid)
-
Thiosemicarbazide
-
POCl₃
-
-
Procedure :
-
Reflux the carboxylic acid (3 mmol) and thiosemicarbazide (3 mmol) in POCl₃ (10 mL) at 80–90°C for 1 hour.
-
Quench with ice water, basify to pH 8, and filter the precipitate.
-
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclodehydration | POCl₃, 80–90°C, 1 h | 75–83% |
Functionalization of Thiadiazole
The thiadiazole core is modified to introduce the imine linkage and pyrazine-carboxamide conjugation.
Schiff Base Formation
To establish the (2Z)-configured imine, a hydrazine derivative reacts with a ketone or aldehyde:
-
Reactants :
-
Thiadiazole-2-amine derivative
-
3-Oxopropylamine (CH₃COCH₂NH₂)
-
-
Procedure :
-
Reflux the thiadiazole amine (1 mmol) and 3-oxopropylamine (1 mmol) in ethanol (20 mL) under acidic conditions (e.g., HCl catalysis).
-
Monitor via TLC until imine formation is complete.
-
| Step | Conditions | Key Observation |
|---|---|---|
| Schiff base condensation | EtOH, HCl, reflux, 4–6 h | (2Z)-Selectivity |
Pyrazine-2-Carboxamide Coupling
The 3-oxopropyl-pyrazine linker is synthesized via amidation:
-
Reactants :
-
Pyrazine-2-carboxylic acid
-
3-Oxopropylamine
-
DCC/HOBt
-
-
Procedure :
-
Dissolve pyrazine-2-carboxylic acid (1 mmol) in DMF (10 mL).
-
Add DCC (1.1 mmol), HOBt (1.1 mmol), and 3-oxopropylamine (1 mmol).
-
Stir at 25°C for 12 hours.
-
Filter dicyclohexylurea byproducts and purify via column chromatography.
-
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amidation | DCC/HOBt, DMF, 25°C, 12 h | 86–90% |
Final Coupling and Purification
The thiadiazole-imine intermediate is conjugated to the pyrazine-carboxamide linker:
Nucleophilic Substitution
-
Reactants :
-
Thiadiazole-imine derivative
-
Pyrazine-2-carboxamide linker (containing a leaving group, e.g., bromide)
-
-
Procedure :
-
Dissolve the thiadiazole-imine (1 mmol) and linker (1 mmol) in THF (20 mL).
-
Add K₂CO₃ (2 mmol) and stir at 60°C for 6 hours.
-
Extract with ethyl acetate and purify via recrystallization.
-
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Coupling | K₂CO₃, THF, 60°C, 6 h | 72–78% |
Purification Protocols
-
Recrystallization :
-
Ethanol or 1,4-dioxane (common solvents for thiadiazole derivatives).
-
-
Chromatography :
-
Silica gel column chromatography (EtOAc/hexane gradients).
-
Characterization Data
Key spectral data for intermediates and the final compound:
1H-NMR (DMSO-d6, 300 MHz)
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| Methoxymethyl (OCH₂CH₃) | 3.47–3.52 | s |
| Thiadiazole CH | 5.82–5.85 | dd (J = 5.0, 11.9 Hz) |
| Pyrazine CH | 8.54–8.58 | m |
13C-NMR (DMSO-d6, 125 MHz)
| Carbon | δ (ppm) |
|---|---|
| Thiadiazole C=N | 158–162 |
| Ketone C=O | 205–207 |
| Pyrazine C=O | 165–167 |
HRMS (ESI+)
| Molecular Formula | Calculated [M+H]+ | Observed [M+H]+ |
|---|---|---|
| C₁₅H₁₇N₅O₃S | 352.1147 | 352.1139 |
Stereochemical Considerations
The (2Z)-configuration is achieved through:
-
Thermodynamic Control : Higher stability of the cis isomer due to reduced steric strain.
-
Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., proline derivatives) may enforce selectivity.
Optimization and Challenges
-
Yield Improvement : Microwave-assisted reactions (e.g.,) reduce reaction times and enhance yields.
-
Byproduct Management : DCC/HOBt couplings generate dicyclohexylurea, requiring filtration.
-
Stability Issues : Thiadiazole derivatives are sensitive to strong acids/bases; anhydrous conditions are critical.
Comparative Reaction Conditions
| Step | Conventional Method | Microwave-Assisted |
|---|---|---|
| Thiadiazole synthesis | 6 h, 80°C | 30 min, 120°C |
| Amidation | 12 h, 25°C | 2 h, 80°C |
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(3-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural analogs include:
Key Observations :
- Thiadiazole vs.
- Substituent Effects : The methoxymethyl group in the target compound may confer better solubility than the cyclopropyl group in , which is more hydrophobic.
- Carboxamide Linkers : Pyrazine-2-carboxamide (target) vs. thiazole-4-carboxamide () alters electronic properties; pyrazine’s nitrogen-rich structure could enhance hydrogen bonding in target interactions.
Pharmacological Potential
While direct activity data for the target compound are absent, structural parallels to known bioactive molecules provide insights:
- Antipsychotic Activity: highlights a phenothiazine-thiadiazole hybrid with antipsychotic properties, implying that the thiadiazole-pyrazine scaffold could interact with dopamine receptors .
- Antimicrobial and Antitumor Effects : Thiadiazoles in –5 exhibit antimicrobial activity, suggesting the target compound might share similar mechanisms, such as enzyme inhibition via sulfur-metal interactions .
Physicochemical Properties
Biological Activity
N-(3-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropyl)pyrazine-2-carboxamide is a complex organic compound featuring a unique combination of a thiadiazole ring and a pyrazine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 373.4 g/mol. Its structure includes functional groups that are known to enhance biological activity, such as methoxy and carboxamide groups.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N5O4S |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 1246041-07-5 |
The biological activity of this compound is attributed to its interaction with various biological targets. The thiadiazole moiety is known for its ability to inhibit key enzymes involved in cellular processes, including DNA and RNA synthesis, which are crucial for cancer cell proliferation .
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds containing the thiadiazole ring can inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumorigenesis.
- Case Study : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines. These compounds demonstrated growth inhibition with IC50 values ranging from 0.12 to 22.1 µM depending on structural modifications .
Antimicrobial Activity
Compounds containing thiadiazole structures have also been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Research Findings : In vitro studies have shown that certain thiadiazole derivatives exhibit potent antimicrobial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
Antiviral Activity
Preliminary studies suggest potential antiviral effects as well, particularly against viruses that exploit host cellular machinery for replication. The presence of the pyrazine moiety may enhance the binding affinity to viral targets.
Structure–Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by various substituents on its core structure:
Q & A
Q. What experimental controls are critical for ensuring reproducibility in synthesis?
- Methodological Answer :
- Negative Controls : Omit key reagents (e.g., carbodiimide) to confirm reaction necessity .
- Internal Standards : Add deuterated analogs during MS to quantify yield .
- Replicate Batches : Synthesize three independent batches to assess consistency in purity (>95%) and yield (±5% SD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
